Prochlorperazine

描述

This compound, also known as compazine, is a piperazine phenothiazine and first-generation antipsychotic drug that is used for the treatment of severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia. It mainly works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain. It was shown to also block histaminergic, cholinergic and noradrenergic receptors. This compound was first developed in the 1950s and was first approved by the FDA in 1956. Although newer antiemetic agents such as 5-HT3 antagonists are more heavily promoted, this compound is still widely used in nausea and vomiting.

This compound is a Phenothiazine.

This compound is a phenothiazine used primarily as an antiemetic agent. In rare instances, this compound can cause clinically apparent acute and chronic cholestatic liver injury.

This compound is a synthetic propylpiperazine derivative of phenothiazine with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. this compound antagonizes the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. (NCI04)

This compound Maleate is the maleate salt form of this compound, a synthetic, piperazine phenothiazine derivative with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. This compound binds to and blocks the postsynaptic dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. This compound maleate also blocks anticholinergic and alpha-adrenergic receptors. Its antagonistic actions on the alpha-1 adrenergic receptors results in sedation, muscle relaxation, and hypotension.

This compound is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic used principally in the treatment of nausea; vomiting; and vertigo. It is more likely than chlorpromazine to cause extrapyramidal disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612) The mechanism of action of this compound has not been fully determined, but may be primarily related to its antidopaminergic effects. This compound blocks the D2 somatodendritic autoreceptor, resulting in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover. This compound also has anti-emetic effects, which can be attributed to dopamine blockade in the chemoreceptor trigger zone. This compound also blocks anticholinergic and alpha-adrenergic receptors, the blockade of alpha(1)-adrenergic receptors resulting in sedation, muscle relaxation, and hypotension.

A phenothiazine antipsychotic used principally in the treatment of NAUSEA; VOMITING; and VERTIGO. It is more likely than CHLORPROMAZINE to cause EXTRAPYRAMIDAL DISORDERS. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612)

See also: Phenothiazine (subclass of); this compound Maleate (active moiety of); this compound Edisylate (active moiety of).

Structure

3D Structure

属性

IUPAC Name |

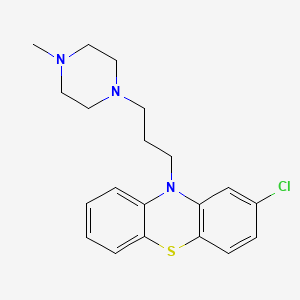

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKYUJGCLQQFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023514 | |

| Record name | Prochlorperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prochlorperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in alcohol, ether, chloroform, In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C, 1.10e-02 g/L | |

| Record name | Prochlorperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prochlorperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prochlorperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Viscous liquid | |

CAS No. |

58-38-8 | |

| Record name | Prochlorperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prochlorperazine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prochlorperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prochlorperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHP6YLT61T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prochlorperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prochlorperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C | |

| Record name | Prochlorperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prochlorperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prochlorperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prochlorperazine: A Technical Guide to Synthesis and Chemical Properties

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of prochlorperazine, a phenothiazine derivative widely utilized for its antipsychotic and antiemetic effects. The document details its primary synthetic pathway, including a modern experimental protocol that avoids hazardous reagents. Key chemical, physical, and spectroscopic properties are systematically presented in tabular format for clarity. Furthermore, the guide illustrates the principal mechanism of action through a signaling pathway diagram. This paper is intended for researchers, chemists, and professionals in drug development seeking in-depth technical information on this compound.

Introduction

This compound is a first-generation (typical) antipsychotic drug belonging to the piperazine subclass of phenothiazines.[1] First approved for medical use in 1956, it is primarily prescribed for the management of severe nausea and vomiting, and for treating psychotic disorders such as schizophrenia.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] This guide offers a detailed examination of its chemical characteristics and synthetic routes, catering to a scientific audience.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound and its common salt forms are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine | [1][2] |

| CAS Number | 58-38-8 | [1] |

| Molecular Formula | C₂₀H₂₄ClN₃S | [1] |

| Molecular Weight | 373.95 g/mol | |

| pKa | 8.1 | [1][4] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | Viscous liquid (base); White to light yellow crystalline powder (salts) | [1][2] |

| Melting Point | 228 °C (dimaleate salt) | [1] |

| Water Solubility | < 0.1% at 20 °C (base); 1 g in ~2 mL (edisylate salt); Practically insoluble (dimaleate salt) | [1] |

| Other Solubilities | Base: Insoluble in alcohol. Edisylate: 1 g in ~1500 mL alcohol; Insoluble in ether, chloroform. Dimaleate: Slightly soluble in warm chloroform. | [1][2] |

| UV λmax (in 0.3M HCl) | 254 nm, 312 nm | [5][6] |

| ¹³C NMR Shifts | Key signals observed for both maleate and edisylate salts. | [7][8] |

| ¹H NMR Shifts | Aromatic protons (~6.9-7.3 ppm), propyl chain protons, and piperazine ring protons are distinctly identifiable. | [7] |

Synthesis of this compound

The most common industrial synthesis of this compound involves the N-alkylation of 2-chlorophenothiazine with a substituted piperazine side chain.

Synthetic Pathway

The primary synthesis route is the reaction between 2-chlorophenothiazine and 1-(3-chloropropyl)-4-methylpiperazine. This reaction is conducted in the presence of a base to deprotonate the nitrogen of the phenothiazine ring, which then acts as a nucleophile. While early syntheses utilized hazardous bases like sodamide, modern procedures employ safer alternatives such as alkali metal alkoxides (e.g., sodium tert-butoxide).[2][9]

Experimental Protocol

The following protocol is adapted from an improved, industrially applicable process for the synthesis of this compound.[9]

-

Reaction Setup: To a stirred mixture of 2-chlorophenothiazine (100.2 g) and dimethyl sulfoxide (DMSO, 350 mL), add sodium tertiary butoxide (50.4 g) while maintaining the temperature between 10-20 °C.

-

Addition of Alkylating Agent: Gradually add 1-(3-chloropropyl)-4-methylpiperazine (56.7 g) to the reaction mixture.

-

Reaction: Heat the mixture to 30-50 °C and continue stirring at this temperature. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until completion.

-

Quenching and Extraction: After the reaction is complete, quench the mixture by adding water. Extract the aqueous mixture with toluene.

-

Work-up: Separate the organic (toluene) layer. Wash the organic layer with dilute hydrochloric acid. The aqueous acidic layer, now containing the protonated this compound, is then separated and washed with toluene and dichloromethane to remove any remaining organic impurities.

-

Isolation: Basify the aqueous layer using an aqueous sodium hydroxide solution to precipitate the this compound free base.

-

Purification: The crude this compound can be further purified by crystallization or by converting it to a salt (e.g., edisylate or maleate) and recrystallizing. For example, treating the base with 1,2-ethanedisulfonic acid in ethanol yields this compound edisylate with high purity (99.88% by HPLC).[9]

Mechanism of Action

This compound's therapeutic effects stem from its interaction with various neurotransmitter systems, most notably the dopaminergic system.

Dopamine D2 Receptor Antagonism

The primary mechanism of action for both its antipsychotic and antiemetic effects is the blockade of postsynaptic dopamine D2 receptors.[3] In the brain's mesolimbic pathway, this antagonism helps to correct the dopamine overactivity associated with psychosis.[2] In the chemoreceptor trigger zone (CTZ) of the medulla, D2 receptor blockade suppresses the signaling cascade that leads to nausea and vomiting.[2]

Other Receptor Activity

In addition to its potent D2 antagonism, this compound also exhibits blocking activity at other receptors, which contributes to its therapeutic profile and side effects. These include:

-

Alpha-adrenergic receptors: Blockade can lead to sedation and hypotension.[3]

-

Histaminergic receptors: Contributes to sedative effects.

-

Cholinergic (muscarinic) receptors: Anticholinergic effects like dry mouth and blurred vision can occur.[3]

References

- 1. This compound | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. This compound Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 58-38-8 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. jpionline.org [jpionline.org]

- 7. This compound MALEATE(84-02-6) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. An Improved Process For Preparation Of this compound [quickcompany.in]

Prochlorperazine's Mechanism of Action at the Dopamine D2 Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a first-generation antipsychotic and potent antiemetic, exerts its primary therapeutic effects through the antagonism of the dopamine D2 receptor (D2R). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with the D2R. We delve into its binding affinity, the downstream signaling consequences of D2R blockade, and the experimental methodologies used to characterize this interaction. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a phenothiazine derivative that has been in clinical use for decades for the management of schizophrenia, severe nausea, and vomiting.[1][2] Its efficacy is intrinsically linked to its high-affinity blockade of dopamine D2 receptors in the central nervous system.[1][2][3] Understanding the precise mechanism of action of this compound at the D2R is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles. This guide will explore the binding characteristics, signaling pathways, and experimental evaluation of this compound's interaction with the D2R.

This compound Binding Profile at G-Protein Coupled Receptors

This compound exhibits a broad pharmacological profile, with affinity for a variety of G-protein coupled receptors (GPCRs). However, its highest affinity is for the dopamine D2 receptor. The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

Table 1: this compound Binding Affinities (Ki) at Various GPCRs

| Receptor | Species | Ki (nM) | Reference(s) |

| Dopamine D2 | Human | 0.4 - 1.5 | [4][5] |

| Dopamine D3 | Human | 0.8 - 2.1 | [6] |

| Dopamine D4 | Human | 10 - 25 | [6] |

| Serotonin 5-HT2A | Human | 13 | [4] |

| Serotonin 5-HT2C | Human | 15 | [4] |

| Alpha-1A Adrenergic | Rat | 32 | [7] |

| Alpha-1B Adrenergic | Rat | 49 | [7] |

| Histamine H1 | Human | 2.5 | [4] |

| Muscarinic M1 | Human | 1013 | [7] |

| Muscarinic M2 | Human | 1107 | [7] |

This table summarizes publicly available Ki values. The exact values can vary depending on the experimental conditions.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a G-protein coupled receptor that primarily signals through the Gαi/o pathway.[8] Upon activation by dopamine, the D2R undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades. This compound, as an antagonist, blocks these signaling events.

G-Protein Dependent Signaling: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the D2R involves coupling to inhibitory G-proteins of the Gαi/o family, including Gαi1, Gαi2, Gαi3, and Gαo.[9][10] Activation of these G-proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[8] The resulting decrease in intracellular cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. The D2 long (D2L) and short (D2S) isoforms can differentially couple to Gαi subunits, with D2L showing a more pronounced activation of Gαo and Gαz compared to D2S.[11][12]

G-Protein Independent Signaling: β-Arrestin Recruitment

In addition to G-protein mediated signaling, D2R activation also leads to the recruitment of β-arrestins (β-arrestin 1 and β-arrestin 2).[13] This process is initiated by the phosphorylation of the intracellular loops and C-terminal tail of the activated D2R by G-protein coupled receptor kinases (GRKs), particularly GRK2 and GRK3.[14][15] β-arrestin recruitment to the D2R serves two primary functions: it desensitizes the G-protein signaling by sterically hindering G-protein coupling, and it initiates a distinct wave of G-protein independent signaling by acting as a scaffold for other signaling proteins. Studies have shown that GRK2 can enhance β-arrestin recruitment to the D2R through mechanisms that are independent of receptor phosphorylation.[14][15]

Experimental Protocols for Characterizing this compound at the D2 Receptor

A variety of in vitro assays are employed to characterize the pharmacological profile of compounds like this compound at the D2 receptor.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the D2 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled D2R antagonist (e.g., [³H]-Spiperone or [¹¹C]raclopride).[16]

Materials:

-

Receptor Source: Membranes from cells stably expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells) or brain tissue homogenates (e.g., rat striatum).[17]

-

Radioligand: A high-affinity D2R radioligand such as [³H]-Spiperone.

-

Non-specific binding control: A high concentration of an unlabeled D2R antagonist (e.g., 10 µM haloperidol).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[18]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).[17]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[18]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[16]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the ability of this compound to block the dopamine-induced inhibition of cAMP production.

Objective: To determine the IC50 of this compound for the functional antagonism of D2R-mediated cAMP inhibition.

Materials:

-

Cell Line: A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

-

Dopamine: As the agonist.

-

Forskolin: To stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

-

This compound: As the antagonist.

-

HTRF cAMP Assay Kit: Contains a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[19][20]

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed the cells in a 384-well plate and incubate overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) and forskolin to all wells (except controls).[21]

-

Incubation: Incubate the plate for approximately 30 minutes at room temperature.[22]

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody).

-

Reading: After a further incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.[19]

-

Data Analysis: The ratio of the two emission signals is inversely proportional to the intracellular cAMP concentration. Plot the HTRF ratio against the log concentration of this compound to determine the IC50 value.

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the ability of this compound to block dopamine-induced recruitment of β-arrestin to the D2 receptor.

Objective: To determine the EC50 of this compound for the antagonism of D2R-mediated β-arrestin recruitment.

Materials:

-

Cell Line: A cell line engineered for the PathHunter β-arrestin assay, co-expressing the D2R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.[23][24]

-

Dopamine: As the agonist.

-

This compound: As the antagonist.

-

PathHunter Detection Reagents.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the PathHunter cells in a 384-well white, clear-bottom plate and incubate overnight.[25]

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes).[25]

-

Agonist Addition: Add a fixed concentration of dopamine (typically the EC80 for β-arrestin recruitment) to the wells.[26]

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.[25]

-

Detection: Add the PathHunter detection reagents, which will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.[23][24]

-

Reading: After a short incubation at room temperature, measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log concentration of this compound to determine the IC50 for the inhibition of β-arrestin recruitment.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain. Studies using the radioligand [¹¹C]raclopride have shown that intravenous infusion of this compound at doses of 20-50 µg/kg results in D2/D3 receptor occupancy in the putamen ranging from approximately 70% to 85%.[27] This high level of receptor occupancy is consistent with the therapeutic efficacy of this compound.

Preclinical Characterization Workflow

The preclinical evaluation of a D2 receptor antagonist like this compound typically follows a structured workflow to establish its pharmacological profile.

Conclusion

This compound's mechanism of action is centered on its potent antagonism of the dopamine D2 receptor. This antagonism disrupts both G-protein dependent and independent signaling pathways, leading to its therapeutic effects in psychosis and emesis. A thorough understanding of its binding kinetics and functional consequences, as determined by the experimental protocols outlined in this guide, is essential for the rational design of future generations of antipsychotic and antiemetic drugs with improved therapeutic indices.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biomolecules | Free Full-Text | G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation [mdpi.com]

- 4. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. Functional coupling of the human dopamine D2 receptor with G alpha i1, G alpha i2, G alpha i3 and G alpha o G proteins: evidence for agonist regulation of G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential G protein activation by the long and short isoforms of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preferential Coupling of Dopamine D2S and D2L Receptor Isoforms with Gi1 and Gi2 Proteins—In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. youtube.com [youtube.com]

- 23. cosmobio.co.jp [cosmobio.co.jp]

- 24. cosmobio.co.jp [cosmobio.co.jp]

- 25. benchchem.com [benchchem.com]

- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. cds.ismrm.org [cds.ismrm.org]

A Technical Guide to the Off-Target Effects of Prochlorperazine in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the off-target cellular effects of prochlorperazine (PCZ), a first-generation antipsychotic of the phenothiazine class. While primarily known for its dopamine D2 receptor antagonism in the treatment of nausea, vomiting, and psychosis, a growing body of evidence reveals its interaction with a multitude of other cellular targets and pathways.[1][2][3] Understanding these off-target effects is critical for drug repositioning efforts, particularly in oncology, and for a comprehensive assessment of its therapeutic and adverse effect profiles.

Off-Target Receptor and Channel Interactions

Beyond its high affinity for the dopamine D2 receptor, this compound demonstrates significant binding activity at several other G-protein coupled receptors (GPCRs) and ion channels. These interactions are largely responsible for its well-documented side effects, such as sedation and hypotension, but may also contribute to novel therapeutic applications.[1][4]

1.1. Neurotransmitter Receptor Antagonism this compound acts as an antagonist at several neurotransmitter receptors, which is a common characteristic of phenothiazine derivatives.[1][5]

-

Alpha-Adrenergic Receptors: Blockade of α1-adrenergic receptors can lead to vasodilation and orthostatic hypotension.[1][4] This action also contributes to its sedative and muscle relaxant properties.[4]

-

Muscarinic Cholinergic Receptors: Antagonism at these receptors is responsible for anticholinergic side effects, including dry mouth, blurred vision, and constipation.[1][5]

-

Histamine H1 Receptors: Blockade of H1 receptors is a primary contributor to the sedative effects of this compound.[1][6]

1.2. P2X7 Receptor Modulation In human macrophages, this compound has been identified as a potent allosteric modulator of the P2X7 receptor, an ATP-gated cation channel.[6][7] This inhibition prevents calcium ion influx, a mechanism independent of its dopamine receptor antagonism.[6] Interestingly, this effect is species-specific, with a much lower potency observed in rodent P2X7 receptors.[7] This interaction links this compound to the regulation of immune cell activation and neuroinflammation, where P2X7 is a key player.[7]

Anticancer Activity: A Prominent Off-Target Profile

A significant area of research into this compound's off-target effects is its potential as an anticancer agent. It has been shown to inhibit the viability of various cancer cell lines, including glioblastoma, non-small cell lung carcinoma (NSCLC), and melanoma.[8][9][10][11]

2.1. Cytotoxicity in Cellular Models this compound induces concentration-dependent viability loss in several cancer cell lines. The cytotoxic efficacy, often quantified by EC50 or IC50 values, varies across different cell types.

| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |

| U87-MG | Glioblastoma | EC50 | 0.97 | [11][12] |

| C32 | Amelanotic Melanoma | IC50 | Concentration-dependent inhibition | [10] |

| COLO829 | Melanotic Melanoma | IC50 | Concentration-dependent inhibition | [10] |

| Normal Human Melanocytes | Non-cancerous | EC50 | 18.49 | [13] |

2.2. Inhibition of Pro-Survival Signaling Pathways this compound's anticancer effects are mediated through the disruption of key signaling cascades that drive tumor growth and survival.

-

KRAS/Raf/MEK/ERK Pathway: In KRAS-mutant cancers, such as certain non-small cell lung carcinomas, this compound shows a notable therapeutic potential. It binds to the GTP-binding pocket of mutant KRAS proteins, stabilizing their inactive, GDP-bound conformation.[9][14] This action inhibits the constitutive activation of the downstream Ras/Raf/MEK/ERK signaling pathway, leading to cell cycle arrest and apoptosis.[9][14] This mechanism is particularly significant as it enhances the sensitivity of radioresistant KRAS-mutant tumors to radiation therapy.[9]

-

AKT and Wnt Pathways: As a dopamine D2 receptor antagonist, this compound can indirectly influence pathways regulated by this receptor, including the AKT and Wnt signaling cascades, which are crucial for cell proliferation and survival.[8]

2.3. Modulation of Cellular Transport and Homeostasis

-

Inhibition of Endocytosis: this compound is a known inhibitor of clathrin-mediated endocytosis through its interaction with dynamin II.[15][16] In oncology, this has a profound effect when combined with monoclonal antibody (mAb) therapies (e.g., cetuximab). By preventing the internalization of cell surface receptors like EGFR, this compound increases the density of these targets on the tumor cell surface.[15][17] This enhances the binding of mAbs, thereby improving antibody-dependent cell-mediated cytotoxicity (ADCC) and making cancer cells more visible to the immune system.[15][17]

-

Inhibition of Drug Efflux Pumps: Phenothiazines, including this compound, are known to be inhibitors of ABC transporters like P-glycoprotein (ABCB1).[8] This action can potentially reverse multidrug resistance in cancer cells, making them more susceptible to conventional chemotherapeutic agents.

-

Autophagy Modulation: While direct studies on this compound are limited, the related phenothiazine chlorpromazine has been shown to affect autophagy.[18] It induces the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis, while also blocking the fusion of autophagosomes with lysosomes.[18] This leads to an accumulation of immature autophagosomes, disrupting cellular homeostasis and potentially contributing to cytotoxicity.[18]

Calmodulin Antagonism

This compound, like other phenothiazines, is a calmodulin (CaM) antagonist.[5] Calmodulin is a ubiquitous, calcium-binding messenger protein that regulates a vast number of cellular enzymes, ion channels, and other proteins. The binding of phenothiazines to calmodulin is calcium-dependent and can inhibit CaM-regulated pathways.[19] This interaction is thought to be a key mechanism for some of the broader cellular effects of these drugs, including impacts on cell proliferation and signaling.[14][19] The related compound trifluoperazine has been shown to inhibit catecholamine secretion in chromaffin cells by blocking a step distal to calcium entry, implicating CaM in the secretory process.[20]

Other Cellular Effects

-

Melanogenesis and Oxidative Stress: In normal human melanocytes, this compound exhibits a concentration-dependent biphasic effect, stimulating melanogenesis at very low concentrations (0.001 µM) and inhibiting it at higher concentrations (1.0-10.0 µM).[13] It also induces oxidative stress in these cells. This compound forms stable complexes with melanin, which may explain its accumulation in pigmented tissues and some of its dermatological side effects.[13]

-

Enzyme Inhibition: this compound has been identified as an inhibitor of prolyl oligopeptidase (EC 3.4.21.26), a serine protease involved in the metabolism of neuropeptides.[5]

Experimental Protocols

This section details the methodologies commonly employed to investigate the off-target effects of this compound in cellular models.

Workflow for Assessing In Vitro Cytotoxicity

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. What is this compound Maleate used for? [synapse.patsnap.com]

- 4. This compound Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The phenothiazine-class antipsychotic drugs this compound and trifluoperazine are potent allosteric modulators of the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro anticancer activity of fluphenazine, perphenazine and this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound enhances radiosensitivity of non-small cell lung carcinoma by stabilizing GDP-bound mutant KRAS conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimelanoma activity of perphenazine and this compound in human COLO829 and C32 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perphenazine and this compound induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound interaction with melanin and melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

- 16. A PEGylated liposomal formulation of this compound that limits brain exposure but retains dynamin II activity: A potential adjuvant therapy for cancer patients receiving chemotherapeutic mAbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New drug combination could support better cancer treatments - ecancer [ecancer.org]

- 18. Chlorpromazine affects autophagy in association with altered Rag GTPase–mTORC1–TFEB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Drug-protein interactions: binding of chlorpromazine to calmodulin, calmodulin fragments, and related calcium binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

Prochlorperazine Derivatives and Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine is a phenothiazine derivative that has been a cornerstone in the treatment of nausea, vomiting, and various psychotic disorders for decades.[1] As a typical antipsychotic, its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[2][3] The therapeutic efficacy and side-effect profile of this compound and its analogs are intricately linked to their chemical structures. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for the rational design of novel derivatives with improved potency, selectivity, and tolerability.

This technical guide provides a comprehensive overview of the SAR of this compound and related phenothiazine derivatives. It delves into the critical structural motifs that govern their interaction with dopamine receptors and other biological targets. This document summarizes key quantitative binding data, details relevant experimental protocols for synthesis and biological evaluation, and visualizes the associated signaling pathways and experimental workflows.

Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound and its derivatives is highly dependent on three key structural features: the substituent at the 2-position of the phenothiazine ring, the three-carbon alkyl side chain at the 10-position, and the nature of the terminal amino group.[4]

1. Substitution at the 2-Position of the Phenothiazine Ring:

The nature and position of the substituent on the phenothiazine nucleus are critical for antipsychotic activity. Optimal neuroleptic activity is achieved when an electron-withdrawing group is present at the 2-position.[4] This substituent is believed to promote a specific conformation of the side chain that mimics dopamine, facilitating its binding to the D2 receptor.[5][6]

The potency of the antipsychotic effect generally follows the order of the electron-withdrawing strength of the substituent at the 2-position. For instance, a trifluoromethyl (-CF3) group confers greater potency than a chloro (-Cl) group.[7] This is attributed to the -CF3 group providing more favorable Van der Waal's interactions with the side chain, further stabilizing the active conformation.[5][6][8] Substitution at other positions (1, 3, or 4) generally leads to a decrease in antipsychotic activity.[7]

2. The 10-Alkyl Side Chain:

A three-carbon chain separating the nitrogen atom of the phenothiazine ring and the terminal amino group is essential for maximal neuroleptic activity.[4] Shortening or lengthening this chain significantly reduces antipsychotic potency. Branching on the α-carbon of the side chain is tolerated, but branching on the β-carbon leads to a decrease in activity.

3. The Terminal Amino Group:

The nature of the terminal amino group profoundly influences the pharmacological profile. For optimal antipsychotic activity, a tertiary amine is required.[4] The presence of a piperazine ring in the side chain, as seen in this compound, generally confers higher potency compared to simple alkylamino side chains.[5][6] This is thought to be due to the piperazine moiety providing more extensive Van der Waal's contacts with the 2-substituent.[3]

Furthermore, substitution on the piperazine ring can modulate activity. For example, the presence of a hydroxyethyl group on the piperazine, as in fluphenazine, can further enhance potency.[5][6]

Quantitative Data on Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of this compound and related phenothiazine derivatives for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Compound | 2-Substituent | Side Chain | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT2A Ki (nM) | H1 Ki (nM) | M1 Ki (nM) | α1 Ki (nM) | Reference |

| This compound | -Cl | 3-(4-methylpiperazin-1-yl)propyl | <20 | - | 1132 | - | - | - | - | [9][10] |

| Chlorpromazine | -Cl | 3-(dimethylamino)propyl | 0.55 | 1.2 | 9.7 | - | - | - | - | |

| Trifluoperazine | -CF3 | 3-(4-methylpiperazin-1-yl)propyl | - | - | - | - | - | - | - | |

| Fluphenazine | -CF3 | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl | - | - | - | - | - | - | - |

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 2-Substituted-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazines:

A common synthetic route to this compound and its analogs involves the alkylation of a 2-substituted phenothiazine with a suitable haloalkylpiperazine.[3]

-

Step 1: Synthesis of the 2-Substituted Phenothiazine Core: 2-substituted phenothiazines can be prepared through various methods, including the thionation of a 3-substituted diphenylamine or through a Smiles rearrangement followed by cyclization.[9]

-

Step 2: Alkylation: The 2-substituted phenothiazine is deprotonated at the N-10 position using a strong base, such as sodium amide or sodium hydride, in an aprotic solvent like toluene or DMF. The resulting anion is then reacted with 1-(3-chloropropyl)-4-methylpiperazine to yield the final product.[3] The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is isolated and purified, often by recrystallization or chromatography.

Example: Synthesis of Trifluoperazine

Trifluoperazine can be synthesized by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium amide.[8]

Biological Evaluation Protocols

Dopamine D2 Receptor Radioligand Binding Assay:

This assay is used to determine the binding affinity (Ki) of test compounds for the D2 receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled D2 receptor antagonist, typically [3H]-spiperone, and varying concentrations of the test compound in a suitable buffer.

-

Separation and Detection: The bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Dopamine D2 Receptor cAMP Functional Assay:

This assay measures the functional antagonism of test compounds at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

-

Cell Culture: Cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.

-

Assay Procedure: The cells are pre-incubated with varying concentrations of the test compound. Subsequently, the cells are stimulated with a D2 receptor agonist (e.g., dopamine) in the presence of forskolin (to stimulate adenylyl cyclase).

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

-

Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified, and the IC50 value for functional antagonism is determined.[6]

Visualization of Signaling Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of action of this compound involves the blockade of D2 dopamine receptors. These are Gi-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA) and the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).

Caption: Canonical Dopamine D2 Receptor Signaling Pathway.

Alternative Dopamine D2 Receptor Signaling

Recent research has uncovered alternative signaling pathways for D2 receptors that are independent of cAMP modulation. These include the activation of the Akt/GSK-3 pathway and signaling through D1-D2 receptor heteromers, which can lead to calcium mobilization.

Caption: Alternative D2 Receptor Signaling Pathways.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the affinity of this compound derivatives for dopamine receptors.

Caption: Radioligand Binding Assay Workflow.

Conclusion

The structure-activity relationship of this compound and its derivatives is a well-defined yet complex field. The antipsychotic and antiemetic effects of these compounds are primarily driven by their antagonism of D2 dopamine receptors, and their potency is finely tuned by the nature of the substituent at the 2-position of the phenothiazine ring, the length of the N-10 alkyl side chain, and the structure of the terminal amino group. This guide has provided a foundational understanding of these principles, supported by available quantitative data and detailed experimental methodologies. The visualization of the key signaling pathways and experimental workflows offers a clear and concise reference for researchers in the field. Further exploration into the synthesis and evaluation of novel analogs, guided by the SAR principles outlined herein, holds the potential for the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

- 1. SAR of phenothiazine.pptx [slideshare.net]

- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 3. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Prochlorperazine: A Technical Guide to Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of prochlorperazine for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This compound, a first-generation antipsychotic of the phenothiazine class, exerts its primary therapeutic effects through the antagonism of dopamine receptors, particularly the D2 subtype.[1][2][3] Understanding its complete binding profile is crucial for elucidating its mechanism of action, predicting its side-effect profile, and guiding the development of novel therapeutics.

Data Presentation: this compound Binding Affinity

The following table summarizes the quantitative binding affinity (Kᵢ) of this compound for human dopamine receptor subtypes. The inhibition constant (Kᵢ) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Kᵢ values indicate a higher binding affinity. The data presented is compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Kᵢ database, a comprehensive resource for the binding affinities of psychoactive compounds.[4][5][6][7][8]

| Receptor Subtype | This compound Kᵢ (nM) | Reference Source |

| Dopamine D1 | 24 | PDSP Kᵢ Database |

| Dopamine D2 | 1.2 | PDSP Kᵢ Database |

| Dopamine D3 | 1.1 | PDSP Kᵢ Database |

| Dopamine D4 | 1132 | PDSP Kᵢ Database |

| Dopamine D5 | 52 | PDSP Kᵢ Database |

Table 1: Binding affinities (Kᵢ) of this compound for human dopamine receptor subtypes. Data extracted from the NIMH PDSP Kᵢ Database.

As the data indicates, this compound exhibits the highest affinity for the D2 and D3 receptor subtypes, with significantly lower affinity for the D1 and D5 subtypes, and markedly poor affinity for the D4 subtype.[9] This profile is consistent with its classification as a potent D2-like receptor antagonist.[10]

Experimental Protocols: Radioligand Binding Assays

The determination of ligand binding affinities, such as the Kᵢ values presented above, is predominantly achieved through competitive radioligand binding assays.[10] These assays are considered a gold standard for quantifying the interaction between a drug and its receptor target.[11]

Objective: To determine the inhibitory constant (Kᵢ) of an unlabeled test compound (this compound) for a specific receptor subtype by measuring its ability to compete with a high-affinity radioligand.

General Methodology:

-

Receptor Preparation:

-

Crude membrane fractions are prepared from cell lines (e.g., HEK-293 or CHO cells) stably expressing a single human dopamine receptor subtype (e.g., D1, D2, etc.) or from homogenized brain tissue known to be rich in the target receptor (e.g., corpus striatum for D2 receptors).

-

Harvested cells or dissected tissue are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged at high speed to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Incubation:

-

The receptor membrane preparation is incubated in multi-well plates.

-

Each well contains:

-

A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-SCH23390 for D1-like receptors or [³H]-Spiperone for D2-like receptors). The concentration is typically chosen to be near the radioligand's dissociation constant (Kₑ).

-

A range of concentrations of the unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

-

To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of a known standard antagonist (e.g., haloperidol) to saturate all specific binding sites.

-

The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

The filters, containing the receptor-bound radioactivity, are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity is quantified using a liquid scintillation counter.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound (this compound). A sigmoidal competition curve is generated.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

The following diagrams illustrate key experimental and signaling pathways relevant to the study of this compound's interaction with dopamine receptors.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ki Database - Wikipedia [en.wikipedia.org]

- 5. collaborativedrug.com [collaborativedrug.com]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. PDSP [pdspdb.unc.edu]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chlorpromazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Anticholinergic Properties of Prochlorperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a first-generation antipsychotic of the phenothiazine class, is primarily recognized for its potent dopamine D2 receptor antagonism.[1] However, its clinical profile is also influenced by its interactions with other neurotransmitter systems, including the cholinergic system. This technical guide provides a comprehensive investigation into the anticholinergic properties of this compound, detailing its binding affinity for muscarinic acetylcholine receptors, the functional consequences of this antagonism, and the experimental methodologies used to characterize these effects. Quantitative data are presented to facilitate comparative analysis, and key signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction

This compound's therapeutic applications in managing nausea, vomiting, and psychotic disorders are well-established.[1] Its mechanism of action is complex, involving the blockade of various receptors, including dopamine, histamine, and adrenergic receptors.[1] The anticholinergic activity of this compound contributes to its side-effect profile, which can include dry mouth, blurred vision, constipation, and urinary retention.[1] Understanding the specifics of its interaction with muscarinic receptors is crucial for predicting and managing these effects, particularly in vulnerable populations such as the elderly.

Muscarinic Receptor Binding Affinity

The anticholinergic effects of this compound are mediated by its binding to and blockade of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The affinity of this compound for these subtypes has been quantified using radioligand binding assays, with the equilibrium dissociation constant (Ki) serving as a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Data Presentation: this compound Muscarinic Receptor Binding Affinities

The following table summarizes the binding affinities of this compound for the human muscarinic acetylcholine receptor subtypes, as sourced from the IUPHAR/BPS Guide to PHARMACOLOGY database.[2]

| Receptor Subtype | Ligand | Ki (nM) | pKi | Assay Type | Source |

| M1 | [3H] N-Methylscopolamine | 195 | 6.71 | Radioligand Binding | DrugMatrix in vitro pharmacology data[2] |

| M2 | [3H] N-Methylscopolamine | 191 | 6.72 | Radioligand Binding | DrugMatrix in vitro pharmacology data[2] |

| M3 | [3H] N-Methylscopolamine | 1514 | 5.82 (pIC50) | Radioligand Binding | DrugMatrix in vitro pharmacology data[2] |

| M4 | [3H] N-Methylscopolamine | 190 | 6.72 | Radioligand Binding | DrugMatrix in vitro pharmacology data[2] |

| M5 | [3H] N-Methylscopolamine | 158 | 6.8 | Radioligand Binding | DrugMatrix in vitro pharmacology data[2] |

Functional Antagonism

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol outlines a competitive radioligand binding assay to determine the Ki of this compound for a specific muscarinic receptor subtype (e.g., M1).

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human M1 muscarinic receptor.

Materials:

-

Cell membranes expressing the human M1 muscarinic receptor.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Non-specific binding control: Atropine (1 µM).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]NMS (at a concentration close to its Kd), and varying concentrations of this compound or atropine (for non-specific binding) in the assay buffer. The total incubation volume is typically 250 µL.

-

Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of atropine) from total binding (counts in the absence of a competitor).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assay: Isolated Guinea Pig Ileum Contraction (pA2 Determination)

This protocol describes the use of the isolated guinea pig ileum preparation to determine the pA2 value of this compound as a muscarinic antagonist.

Objective: To determine the pA2 value of this compound for the antagonism of acetylcholine-induced contractions in the guinea pig ileum.

Materials:

-

Male Dunkin-Hartley guinea pig (250-350 g).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Acetylcholine (ACh) solutions of varying concentrations.

-

This compound solutions of varying concentrations.

-

Organ bath system with an isometric force transducer.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and prepare a longitudinal muscle-myenteric plexus strip (approximately 2 cm in length).

-

Mounting: Suspend the ileum strip in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.

-

Control Concentration-Response Curve: Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath and recording the resulting isometric contractions until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Then, add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

-

Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence.

-

Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

This compound exerts its anticholinergic effects by blocking the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: Muscarinic receptor signaling pathways blocked by this compound.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in determining the Ki value of this compound using a radioligand binding assay.

Caption: Workflow for determining the Ki value of this compound.

Experimental Workflow for pA2 Determination

This diagram outlines the process of determining the pA2 value of this compound using the isolated guinea pig ileum assay and Schild analysis.

Caption: Workflow for determining the pA2 value of this compound.

Conclusion

This compound exhibits measurable affinity for all five muscarinic acetylcholine receptor subtypes, with Ki values in the nanomolar to low micromolar range. This binding translates to a functional antagonism of cholinergic activity, which underlies its characteristic anticholinergic side effects. The experimental protocols detailed herein, including radioligand binding assays and isolated tissue functional assays, provide a robust framework for the quantitative characterization of these properties. For drug development professionals, a thorough understanding of this compound's anticholinergic profile is essential for the rational design of new chemical entities with improved selectivity and reduced side-effect liability. For researchers and scientists, this guide offers a consolidated resource for investigating the complex pharmacology of this widely used therapeutic agent.

References

Prochlorperazine's Complex Web of Interactions with Neurotransmitter Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a first-generation antipsychotic of the phenothiazine class, is well-established for its therapeutic efficacy in managing psychosis, severe nausea, and vomiting. Its clinical effects are primarily attributed to its potent antagonism of dopamine D2 receptors. However, a comprehensive understanding of its pharmacological profile reveals a complex interplay with a variety of other neurotransmitter systems, contributing to both its therapeutic actions and its side-effect profile. This technical guide provides an in-depth exploration of this compound's interactions with dopaminergic, adrenergic, cholinergic, histaminergic, and serotonergic systems. Quantitative binding and functional data are presented in structured tables, and detailed experimental methodologies for key assays are described. Signaling pathways and experimental workflows are illustrated through diagrams to provide a clear and comprehensive overview for researchers and drug development professionals.

Introduction

This compound's primary mechanism of action involves the blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathway of the brain.[1][2] This action is central to its antipsychotic effects. Its antiemetic properties are a result of D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) of the medulla.[2][3] Beyond its dopaminergic activity, this compound exhibits significant affinity for a range of other G-protein coupled receptors (GPCRs), including adrenergic, cholinergic (muscarinic), histaminergic, and serotonergic receptors.[1][4] These off-target interactions are crucial for a complete understanding of the drug's therapeutic window and potential adverse effects.

Dopaminergic System Interaction

This compound's interaction with the dopaminergic system is central to its pharmacology. It displays a high affinity for D2-like receptors, which is fundamental to its primary therapeutic applications.

Dopamine Receptor Binding Affinities

The binding affinities of this compound for various dopamine receptor subtypes have been characterized primarily through radioligand binding assays. The data consistently demonstrate a high affinity for the D2 receptor.

| Receptor Subtype | Kᵢ (nM) | Radioligand | Source |

| D₂ | 3.61 | [³H]Spiperone | IUPHAR/BPS Guide to PHARMACOLOGY |

| D₄ | 1132 | Not Specified | PDSP |

Dopaminergic Signaling Pathway

This compound acts as an antagonist at D2 receptors, which are Gαi/o-coupled GPCRs. Upon activation by dopamine, D2 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the inhibitory effect of dopamine on neuronal activity in relevant pathways.

Figure 1: this compound's Antagonism of the D₂ Dopaminergic Signaling Pathway.

Adrenergic System Interaction

This compound demonstrates significant affinity for alpha-adrenergic receptors, which contributes to some of its cardiovascular side effects, such as orthostatic hypotension.

Adrenergic Receptor Binding Affinities

| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Source |

| α₁ₐ (rat) | 13 | 32 | [³H]Prazosin | IUPHAR/BPS Guide to PHARMACOLOGY |

| α₁ₑ (rat) | 49 | 89 | [³H]Prazosin | IUPHAR/BPS Guide to PHARMACOLOGY |

| α₁ₒ (human) | 16 | 34 | [³H]Prazosin | IUPHAR/BPS Guide to PHARMACOLOGY |

| α₂ₐ (human) | - | 196 | [³H]Rauwolscine | IUPHAR/BPS Guide to PHARMACOLOGY |

| α₂ₑ (human) | - | 133 | [³H]Rauwolscine | IUPHAR/BPS Guide to PHARMACOLOGY |

| α₂C (human) | - | 82 | [³H]MK-912 | IUPHAR/BPS Guide to PHARMACOLOGY |

Adrenergic Signaling Pathway